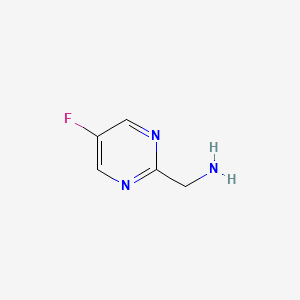

(5-Fluoropyrimidin-2-YL)methanamine

Descripción

(5-Fluoropyrimidin-2-YL)methanamine is a pyrimidine derivative featuring a fluorine atom at position 5 and a methanamine (-CH2NH2) group at position 2 of the heterocyclic ring. Its molecular formula is C5H6FN3, with a molecular weight of 127.12 g/mol, and it is registered under CAS number 1196155-99-3 . Pyrimidine scaffolds are widely studied in medicinal chemistry due to their aromaticity, hydrogen-bonding capacity, and prevalence in bioactive molecules.

Propiedades

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTICWNZYNXHPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302302 | |

| Record name | 5-Fluoro-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-99-3 | |

| Record name | 5-Fluoro-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Mode of Action

It’s worth noting that many fluoropyrimidines are known to interact with their targets by integrating into cellular processes and disrupting normal function.

Biochemical Pathways

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

Fluoropyrimidines often exert their effects by disrupting dna and rna synthesis, leading to cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Fluoropyrimidin-2-YL)methanamine. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets.

Actividad Biológica

(5-Fluoropyrimidin-2-yl)methanamine, a fluorinated derivative of pyrimidine, has garnered attention in the field of medicinal chemistry due to its promising biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFN\ and it has a molar mass of approximately 113.11 g/mol. The presence of a fluorine atom at the 5-position of the pyrimidine ring enhances its biological activity by improving its interaction with target proteins in various biochemical pathways.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and causing cell cycle arrest .

Cytotoxicity Evaluation

A series of cytotoxicity assays were performed on different cancer cell lines to evaluate the efficacy of this compound:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 25.32 | Cell cycle arrest |

| A-549 (Lung Carcinoma) | 22.45 | Apoptotic signaling pathway activation |

These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Fluoropyrimidine Toxicity

A notable study involving patients treated with fluoropyrimidines highlighted the impact of genetic polymorphisms in the TS gene on treatment outcomes. Patients with specific genotypes experienced higher rates of severe adverse effects when treated with fluoropyrimidine derivatives, including this compound .

In Vitro Studies

In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. This suggests its potential as a targeted therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Fluoro-N-methylpyrimidin-4-amine | 0.90 | Different substitution pattern affecting reactivity |

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | 0.77 | Chlorine substitution alters electronic properties |

| 2-(Trifluoromethyl)pyrimidin-4-amine | 0.76 | Trifluoromethyl group increases lipophilicity |

This comparison indicates how variations in substitution can lead to different pharmacological profiles and biological activities.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Agents : (5-Fluoropyrimidin-2-YL)methanamine is utilized as an intermediate in the synthesis of novel anticancer compounds. Its structural properties allow it to be modified to enhance efficacy against various cancer cell lines.

- PDE1 Inhibitors : Recent studies have highlighted its role as a phosphodiesterase type 1 (PDE1) inhibitor, which is significant for treating neurodegenerative and psychiatric disorders. PDE1 enzymes are involved in regulating cyclic nucleotides, crucial for intracellular signaling pathways .

-

Biological Activity

- Enzyme Inhibition : Research indicates that this compound can inhibit specific kinases involved in cancer progression, such as Mer and c-Met kinases. This inhibition suggests potential therapeutic applications in oncology .

- Selective Antiproliferative Effects : In vitro studies have shown that this compound exhibits selective antiproliferative effects on certain cancer cell lines, indicating its potential as a targeted cancer therapy .

- Pharmaceutical Development

Anticancer Activity

A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells compared to HepG2 liver cancer cells, suggesting its selective potency against different cancer types.

| Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|

| MDA-MB-231 | 12.5 | Antiproliferative |

| HepG2 | 25.0 | Less effective |

PDE1 Inhibition

Research has shown that this compound acts as a potent inhibitor of PDE1 enzymes, with implications for treating neurological disorders.

| Compound | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | PDE1B | 20 | Neuroprotective |

| This compound | PDE1A | 35 | Cognitive enhancer |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrimidine core can significantly enhance biological activity against specific targets. For example, substituting different functional groups on the pyrimidine ring can lead to variations in potency and selectivity for enzyme inhibition.

Comparación Con Compuestos Similares

Key Observations :

- 5-Fluoropyrimidine-2-carbonitrile: Replacement of the amine with a nitrile group eliminates hydrogen-bond donor capacity, which may reduce target binding affinity but improve metabolic stability .

- 5-Fluoro-2-methanesulfonylpyrimidin-4-amine : The sulfonyl group is strongly electron-withdrawing, which may modulate aromatic ring reactivity and enhance binding to polar active sites .

Structure-Activity Relationship (SAR) Insights

- Linker Groups : In phenylfuran derivatives, urea linkers improved SIRT2 inhibition compared to amides or sulfonamides . For fluoropyrimidine analogs, the primary amine may act as a linker surrogate, with its hydrogen-bonding capacity mimicking urea interactions.

- Substituent Position : In phenylfuran scaffolds, 4-carboxyl groups on the phenyl ring were crucial for activity . For fluoropyrimidines, the fluorine at position 5 and amine at position 2 likely optimize electronic and steric effects for target engagement.

- Lipophilicity : Compounds with higher clogP values (e.g., ethanamine derivatives) may exhibit better cellular uptake but poorer aqueous solubility, necessitating a balance in drug design .

Métodos De Preparación

Pyrimidine Ring Construction via Cyclization of Fluorinated Precursors

One foundational approach to synthesizing fluoropyrimidine derivatives involves the cyclization of fluorinated β-ketoesters or related intermediates with nitrogen sources under basic conditions. According to patent CN102190628A, the preparation of 5-fluoro-substituted pyrimidines can be achieved by cyclizing enaminated products derived from α-fluoropropionyl esters with formamide in the presence of a base such as sodium methoxide, in methanol solvent. The molar ratio of base to fluorinated ester ranges from 2:1 to 4:1, with reaction times spanning 10 to 24 hours, yielding 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediates.

This method highlights:

- Use of sodium methoxide or sodium ethoxide as base catalysts.

- Methanol as the preferred solvent.

- Controlled reaction times and stoichiometry to maximize yield and purity.

While this patent focuses on 5-fluoro-6-ethyl derivatives, the methodology is adaptable for preparing 5-fluoropyrimidine cores, including this compound precursors.

Functionalization of Pyrimidine Rings via Suzuki Coupling and Subsequent Transformations

A more recent and detailed synthetic strategy for related fluoropyrimidine derivatives, including this compound analogs, is described in the literature focused on Tepotinib derivatives. This approach involves:

Step 1: Suzuki Coupling

The coupling of 2-chloro-5-fluoropyrimidine with boronic acid derivatives bearing hydroxymethyl or chloromethyl functionalities to introduce a (5-fluoropyrimidin-2-yl)methyl substituent. For example, (3-(hydroxymethyl)phenyl)boronic acid reacts with 2-chloro-5-fluoropyrimidine in the presence of palladium catalysts to yield (3-(5-fluoropyrimidin-2-yl)phenyl)methanol with moderate to good yields (~68%).Step 2: Chlorination and Amination

The hydroxymethyl group is converted to a chloromethyl intermediate using thionyl chloride. This chloromethyl intermediate then undergoes nucleophilic substitution with amines such as methanamine derivatives to form this compound analogs.Step 3: Further Functionalization

Subsequent reactions include reductive amination, Mitsunobu reactions, and coupling with other heterocyclic moieties to diversify the chemical space around the fluoropyrimidine core.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction steps and conditions relevant to the preparation of this compound and closely related compounds based on the literature:

Research Findings and Optimization Notes

Base Selection and Solvent Effects: Sodium methoxide in methanol is preferred for cyclization reactions due to its strong basicity and solubility, which promote efficient ring closure.

Reaction Time: Extended reaction times (up to 24 hours) ensure completion of cyclization, especially when working with fluorinated substrates that can be less reactive.

Catalyst Efficiency: Palladium-catalyzed Suzuki coupling is effective for introducing the fluoropyrimidinyl moiety with good yields and functional group tolerance.

Substitution Effects: Introduction of methyl or other alkyl substituents on the methylene bridge between the pyrimidine ring and amine can influence biological activity, indicating the importance of precise synthetic control.

Stereochemistry: Some derivatives show stereochemical dependence in activity, suggesting that chiral amine substituents on the pyrimidine ring require stereoselective synthesis or resolution.

Summary Table of Representative Synthetic Routes

| Methodology | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Cyclization of fluorinated β-ketoesters with formamide | α-Fluoropropionyl esters, NaOMe, MeOH | Straightforward ring formation, scalable | Limited to certain substituents, longer reaction times |

| Suzuki Coupling + Chlorination + Amination | 2-chloro-5-fluoropyrimidine, boronic acids, SOCl2, methanamine | Versatile, allows diverse substitutions | Multi-step, requires Pd catalyst, moderate yields |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-fluoropyrimidin-2-yl)methanamine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyrimidines can be prepared using palladium-catalyzed coupling (e.g., Pd(P(t-Bu)₃)₂ in DMA at room temperature, as shown in Scheme 1 of ). Intermediate purification via column chromatography (silica gel) or recrystallization (e.g., using methanol/water mixtures) is critical. Purity (>95%) can be verified via HPLC or NMR .

- Data Optimization : Adjust reaction time, temperature, and stoichiometry of reagents (e.g., 5-fluoropyrimidine precursors) to minimize byproducts. highlights the use of methylthio-substituted pyrimidines as intermediates, which may require controlled sulfur handling .

Q. How should researchers characterize this compound for structural confirmation?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C5, methanamine at C2).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₅H₆FN₃; calc. 139.05 g/mol).

- HPLC : Retention time comparison with standards (e.g., ≥97% purity criteria in ) .

Q. What are the stability considerations for storing this compound?

- Storage : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis or oxidation. ’s MSDS for structurally similar amines recommends protection from moisture and light .

- Decomposition Risks : Monitor for color changes (yellowing) or precipitate formation, indicative of degradation. emphasizes proper waste segregation for fluorinated byproducts .

Advanced Research Questions

Q. How does the fluorine substituent at C5 influence the compound’s mechanism of action in biological assays?

- Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity to targets like enzymes or receptors. For example, 5-fluoropyrimidines inhibit DNA methyltransferases (DNMTs) by mimicking cytosine ( ). Comparative studies with non-fluorinated analogs can isolate fluorine’s role .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics or crystallography to resolve fluorine-protein interactions.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- SAR Strategy :

- Variation of Substituents : Modify the methanamine group (e.g., alkylation, cyclization) as in , where pyrazinyl-methanamine derivatives showed antimicrobial activity .

- Biological Assays : Test derivatives against target-specific models (e.g., cancer cell lines, bacterial cultures).

- Data Analysis : Use IC₅₀ comparisons and molecular docking to prioritize lead compounds.

Q. What advanced analytical methods resolve contradictions in solubility or bioactivity data?

- Contradiction Resolution :

- Solubility : Use Hansen solubility parameters (HSPs) or co-solvent systems (e.g., DMSO/PBS) to address discrepancies (see ’s mole fraction data for methylamine analogs) .

- Bioactivity : Replicate assays under standardized conditions (e.g., pH, temperature) and apply statistical tools (ANOVA) to identify outliers (as per ’s qualitative research framework) .

Q. How can researchers address synthetic challenges in scaling up this compound?

- Scale-Up Considerations :

- Catalyst Optimization : Replace Pd catalysts with cheaper alternatives (e.g., Cu-mediated reactions).

- Process Safety : Conduct calorimetry to assess exothermic risks during fluorination steps. ’s synthesis of bromo-trifluoromethyl analogs highlights the need for controlled reagent addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.